molecular formula C16H17BrO4 B2583010 Ethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate CAS No. 610757-73-8

Ethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B2583010
CAS No.: 610757-73-8
M. Wt: 353.212
InChI Key: VZVXRKGLGRPQMQ-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with:

  • A bromo group at position 4.
  • A methyl group at position 2.
  • An ethyl ester at position 3.
  • A (2-methylprop-2-en-1-yl)oxy (prenyloxy) group at position 5.

Its molecular formula is C${18}$H${19}$BrO$_4$, with a molecular weight of 395.25 g/mol. The prenyloxy group confers lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO4/c1-5-19-16(18)15-10(4)21-13-7-12(17)14(6-11(13)15)20-8-9(2)3/h6-7H,2,5,8H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVXRKGLGRPQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C26H21BrO4
  • Molecular Weight : 467.35 g/mol

This structure features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • The compound has shown potential in inducing apoptosis in various cancer cell lines, particularly K562 leukemia cells. Studies demonstrate that it increases the production of reactive oxygen species (ROS), which plays a crucial role in triggering apoptotic pathways.
    • In a study, exposure to the compound resulted in significant activation of caspases 3 and 7, indicating its pro-apoptotic effects. After 48 hours of treatment, caspase activity increased by 2.31-fold, suggesting a strong induction of apoptosis through mitochondrial pathways .
  • Anti-inflammatory Effects :
    • The compound was found to inhibit the secretion of pro-inflammatory cytokines such as interleukin 6 (IL-6). This property is particularly beneficial in treating inflammatory diseases and conditions associated with chronic inflammation .
  • Antimicrobial Activity :
    • This compound exhibited moderate antibacterial activity against Gram-positive bacterial strains. Minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL, indicating its potential as an antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Induction of Oxidative Stress : The generation of ROS is a pivotal mechanism through which the compound exerts its anticancer effects. Increased ROS levels lead to mitochondrial dysfunction and subsequent activation of apoptotic pathways.
  • Caspase Activation : The significant increase in caspase activity upon treatment indicates that this compound triggers intrinsic apoptosis via mitochondrial pathways, involving cytochrome C release and caspase cascade activation.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Apoptosis Induction in K562 Cells

In vitro experiments demonstrated that treatment with this compound resulted in:

Time (hours)Caspase 3 Activity Increase (%)Caspase 7 Activity Increase (%)
4No significant changeNo significant change
122627
48231231

This data illustrates the time-dependent effect on caspase activation, highlighting the compound's potential as an anticancer agent.

Study 2: Antimicrobial Efficacy

The antimicrobial activity was assessed against various bacterial strains, yielding results that suggest moderate efficacy:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae64

These findings indicate that while not highly potent, the compound may serve as a complementary agent in antimicrobial therapy.

Comparison with Similar Compounds

Substituent Variations on the Benzofuran Core

Halogenation Patterns
  • Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) Substituents: Bromo at C4, dibromoacetyl at C6, methyl at C2, and hydroxyl at C5. Impact: Increased halogenation enhances electrophilicity and reactivity but may reduce cytotoxicity compared to non-halogenated precursors . Molecular Weight: 518.83 g/mol.
  • Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) Substituents: Bromo at C5, hydroxyl at C7, methoxy at C6. Biological Activity: Exhibits cytotoxic activity against cancer cell lines (e.g., IC$_{50}$ values in µM range) and lower cytotoxicity than non-brominated precursors .
Oxygen Substituents
  • Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate

    • Substituents: A branched ester (methoxy-oxopropan-2-yl) at C5.
    • Impact : The bulkier substituent may reduce solubility compared to the prenyloxy group in the target compound .
    • Molecular Weight : 441.24 g/mol.
  • Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Substituents: A cinnamyloxy (3-phenylprop-2-enoxy) group at C5. Impact: The phenyl ring enhances lipophilicity (XLogP3 = 5.7 vs. ~4.5 for the target compound) and may improve binding to hydrophobic targets . Molecular Weight: 415.3 g/mol .

Ester Group Modifications

  • Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Ester Group: Methyl ester instead of ethyl. Molecular Weight: 401.2 g/mol .
  • Ethyl 4-bromo-2-formyl-7-methyl-5-[(3-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate

    • Substituents: Formyl group at C2 and 3-methylbenzoyloxy at C5.
    • Impact : The formyl group increases reactivity, making it prone to nucleophilic attack, while the benzoyloxy group adds steric hindrance .
    • Molecular Weight : 477.27 g/mol .

Key Observations :

  • Bromination generally reduces cytotoxicity but can enhance antifungal properties .
  • Larger substituents (e.g., cinnamyloxy) improve lipophilicity but may reduce solubility .

Physicochemical Properties

Property Target Compound Methyl Ester Analog Cinnamyloxy Derivative
Molecular Weight (g/mol) 395.25 401.2 415.3
XLogP3 ~4.5 5.4 5.7
Hydrogen Bond Acceptors 4 4 4
Rotatable Bonds 6 6 7

Trends :

  • Ethyl-to-methyl ester substitution slightly reduces molecular weight and XLogP3.
  • Cinnamyloxy substitution increases XLogP3 significantly, favoring lipid membrane penetration.

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